molecular formula C11H9FN2O B11897275 5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde

5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde

Cat. No.: B11897275
M. Wt: 204.20 g/mol
InChI Key: FZDGPOAZBNBCML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-amino-6-fluoro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-6-4-9(12)10(13)8-3-2-7(5-15)14-11(6)8/h2-5H,13H2,1H3

InChI Key

FZDGPOAZBNBCML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C=O)N)F

Origin of Product

United States

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